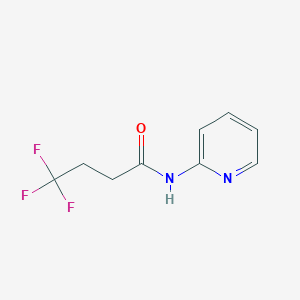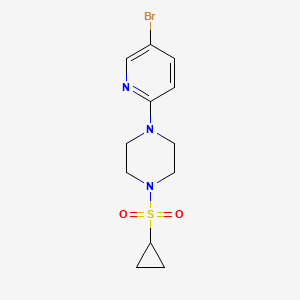![molecular formula C13H22ClN5 B12230050 1-(1-ethyl-1H-pyrazol-3-yl)-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B12230050.png)
1-(1-ethyl-1H-pyrazol-3-yl)-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-ethyl-1H-pyrazol-3-yl)-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]methanamine is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-ethyl-1H-pyrazol-3-yl)-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]methanamine typically involves the following steps:
Formation of Pyrazole Rings: The initial step involves the formation of the pyrazole rings through cyclization reactions. Common reagents used include hydrazines and 1,3-diketones.
Alkylation: The pyrazole rings are then alkylated using ethyl and isopropyl halides under basic conditions to introduce the ethyl and isopropyl groups.
Coupling Reaction: The final step involves the coupling of the two pyrazole rings through a methanamine linker. This is typically achieved using reductive amination reactions with formaldehyde and a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(1-ethyl-1H-pyrazol-3-yl)-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated pyrazole rings.
Substitution: Substituted derivatives with various alkyl or aryl groups attached to the pyrazole rings.
Scientific Research Applications
1-(1-ethyl-1H-pyrazol-3-yl)-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]methanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as catalysts and ligands for metal complexes.
Mechanism of Action
The mechanism of action of 1-(1-ethyl-1H-pyrazol-3-yl)-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-ethyl-1H-pyrazol-5-amine
- 1-isopropyl-1H-pyrazol-3-ylamine
- 1-(1-methyl-1H-pyrazol-3-yl)-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]methanamine
Uniqueness
1-(1-ethyl-1H-pyrazol-3-yl)-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]methanamine is unique due to its specific substitution pattern and the presence of both ethyl and isopropyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H22ClN5 |
|---|---|
Molecular Weight |
283.80 g/mol |
IUPAC Name |
1-(1-ethylpyrazol-3-yl)-N-[(2-propan-2-ylpyrazol-3-yl)methyl]methanamine;hydrochloride |
InChI |
InChI=1S/C13H21N5.ClH/c1-4-17-8-6-12(16-17)9-14-10-13-5-7-15-18(13)11(2)3;/h5-8,11,14H,4,9-10H2,1-3H3;1H |
InChI Key |
DPEJMMPVVOEXDS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)CNCC2=CC=NN2C(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-{4-[6-(Dimethylamino)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B12229973.png)
![6-{[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]methyl}-4-methylmorpholin-3-one](/img/structure/B12229975.png)
![N-[(oxolan-2-yl)methyl]-5-(pyridin-4-yl)pyrimidin-2-amine](/img/structure/B12229979.png)
![2-{4-[4-(Dimethylamino)pyrimidin-2-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B12229985.png)
![3-{[1-(2-Methoxyethyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B12229986.png)
![4-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]-2-(morpholine-4-carbonyl)morpholine](/img/structure/B12230020.png)
![1-(1-ethylpyrazol-4-yl)-N-[(1-ethylpyrazol-4-yl)methyl]methanamine;hydrochloride](/img/structure/B12230024.png)
![3-(4-{[4-(4-Methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidine-1-carbonyl)-4,5,6,7-tetrahydro-1,2-benzoxazole](/img/structure/B12230027.png)


![n-[2-Hydroxy-4-(methylsulfanyl)butyl]-2-(3-methylphenoxy)acetamide](/img/structure/B12230039.png)
![N-(2-hydroxy-4-methoxy-2-methylbutyl)-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B12230040.png)
![2-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-4-methoxypyrimidine](/img/structure/B12230042.png)
![2-[3-(Morpholine-4-carbonyl)piperidin-1-yl]pyrimidine-4-carbonitrile](/img/structure/B12230058.png)
